molecular formula C15H14N2O3 B2469190 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid CAS No. 182957-95-5

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid

Cat. No.: B2469190
CAS No.: 182957-95-5
M. Wt: 270.288
InChI Key: BPZAOKROQZOTJF-UHFFFAOYSA-N
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Description

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzoic acid, characterized by the presence of a methyl group and a phenylcarbamoyl group attached to the benzoic acid core

Scientific Research Applications

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid typically involves the reaction of 4-methyl-3-nitrobenzoic acid with phenyl isocyanate. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methylbenzoic acid: Lacks the phenylcarbamoyl group, making it less complex.

    3-[(Phenylcarbamoyl)amino]benzoic acid: Lacks the methyl group, which may affect its reactivity and applications.

    4-Methyl-3-nitrobenzoic acid: Contains a nitro group instead of the phenylcarbamoyl group, leading to different chemical properties.

Uniqueness: 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid is unique due to the presence of both the methyl and phenylcarbamoyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-3-(phenylcarbamoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-7-8-11(14(18)19)9-13(10)17-15(20)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZAOKROQZOTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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